molecular formula C15H23NO4S2 B2732739 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034554-71-5

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No. B2732739
CAS RN: 2034554-71-5
M. Wt: 345.47
InChI Key: IXWDOUSHRYCEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C15H23NO4S2 and its molecular weight is 345.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protein Cross-linking and Modification

Research has demonstrated the utility of hydrophilic ligands, similar to the functional groups in N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide, in the development of protein cross-linking reagents. These reagents are efficient at physiological pH and are useful for modifying proteins, such as through cross-linking membrane proteins in erythrocytes, without permeating the membrane, highlighting their potential in studying protein interactions and functions (Staros, 1982).

Drug Metabolism and Prodrug Development

Studies on similar sulfonamide compounds have explored their metabolism, revealing insights into their pharmacokinetics, such as absorption, clearance, distribution, and metabolic pathways. This research aids in understanding how sulfonamide drugs are processed in the body and can guide the development of more effective drug delivery systems, including prodrug forms that improve water solubility and bioavailability (Zmijewski et al., 2006).

Quantum Chemical Studies

Quantum chemical studies on similar compounds have provided insights into their molecular properties, such as steric energy, potential energy, and molecular orbital characteristics. These studies are crucial for understanding the molecular basis of drug-receptor interactions, paving the way for the design of targeted therapies for diseases like prostatic carcinoma (Otuokere & Amaku, 2015).

Synthesis of Pyrimidine Derivatives

Research has shown that compounds with methylthio and sulfonyl groups are useful intermediates in the synthesis of pyrimidine derivatives, which are important in medicinal chemistry for their various biological activities. This highlights the compound's role in facilitating the development of new pharmaceuticals (Tominaga et al., 1991).

Inhibitor Development for Enzymes and Receptors

Compounds with structural similarities have been studied for their potential as inhibitors for specific enzymes and receptors, such as gelatinases, which are implicated in cancer and stroke. These studies underscore the potential therapeutic applications of such compounds in treating various diseases by modulating enzymatic activity or receptor signaling (Celenza et al., 2008).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-15(18,11-21-2)10-16-14(17)9-6-12-4-7-13(8-5-12)22(3,19)20/h4-5,7-8,18H,6,9-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWDOUSHRYCEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.